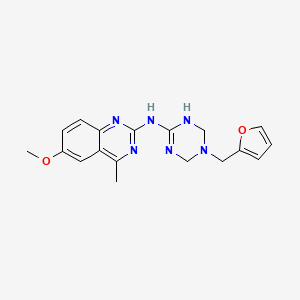

N-(5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine

Description

The compound N-(5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine (hereafter referred to as the target compound) is a hybrid heterocyclic molecule featuring a quinazoline core linked to a 1,3,5-triazine moiety. Key structural attributes include:

- Quinazoline substituents: A 6-methoxy group (electron-donating) and a 4-methyl group (hydrophobic).

- Molecular formula: Presumed to be analogous to 6-ethyl-N-{5-[(furan-2-yl)methyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-4-methylquinazolin-2-amine (C₁₉H₂₂N₆O), with a molecular weight of ~350.4 g/mol .

While direct biological data for the target compound is unavailable, quinazoline-triazine hybrids are frequently explored as kinase inhibitors or anticancer agents due to their ability to modulate protein-protein interactions .

Properties

Molecular Formula |

C18H20N6O2 |

|---|---|

Molecular Weight |

352.4 g/mol |

IUPAC Name |

N-[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-6-methoxy-4-methylquinazolin-2-amine |

InChI |

InChI=1S/C18H20N6O2/c1-12-15-8-13(25-2)5-6-16(15)22-18(21-12)23-17-19-10-24(11-20-17)9-14-4-3-7-26-14/h3-8H,9-11H2,1-2H3,(H2,19,20,21,22,23) |

InChI Key |

XRYVAIFBUYYBEG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC(=N1)NC3=NCN(CN3)CC4=CC=CO4)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-ylmethyl intermediate, which is then reacted with a triazine derivative under controlled conditions to form the triazine-furan intermediate. This intermediate is subsequently reacted with a quinazoline derivative to yield the final product.

-

Step 1: Preparation of Furan-2-ylmethyl Intermediate

Reagents: Furan-2-carboxaldehyde, reducing agent (e.g., NaBH4)

Conditions: Reflux in an appropriate solvent (e.g., ethanol)

-

Step 2: Formation of Triazine-Furan Intermediate

Reagents: Furan-2-ylmethyl intermediate, triazine derivative

Conditions: Reflux in a suitable solvent (e.g., toluene) with a catalyst (e.g., p-toluenesulfonic acid)

-

Step 3: Synthesis of Final Compound

Reagents: Triazine-furan intermediate, quinazoline derivative

Conditions: Reflux in a polar solvent (e.g., DMF) with a base (e.g., K2CO3)

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2-carboxylic acid derivatives.

Reduction: The triazine ring can be reduced under mild conditions to form tetrahydro derivatives.

Substitution: The quinazoline ring can undergo nucleophilic substitution reactions, particularly at the 2-amino position.

Common Reagents and Conditions

Oxidation: KMnO4, H2O2 under acidic conditions

Reduction: NaBH4, LiAlH4 in anhydrous solvents

Substitution: Nucleophiles such as amines or thiols in polar solvents (e.g., DMSO) with a base (e.g., NaOH)

Major Products

Oxidation: Furan-2-carboxylic acid derivatives

Reduction: Tetrahydrotriazine derivatives

Substitution: Substituted quinazoline derivatives

Scientific Research Applications

Chemistry

In organic synthesis, N-(5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

This compound has potential applications in medicinal chemistry due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an antimicrobial, antiviral, or anticancer agent.

Medicine

In the field of drug discovery, this compound could be screened for activity against various biological targets. Its multi-ring structure may allow it to interact with multiple biological pathways, making it a candidate for multi-target drug development.

Industry

In materials science, this compound could be used in the development of new materials with specific electronic or optical properties. Its unique combination of rings may impart desirable characteristics such as stability, conductivity, or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan ring could participate in π-π interactions, while the triazine and quinazoline rings could form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Structural Modifications on the Quinazoline Core

Table 1: Substituent Effects on Quinazoline Derivatives

Key Findings :

- 6-Methoxy vs 6-Ethyl : The target compound’s methoxy group likely improves aqueous solubility compared to the 6-ethyl analog, though the latter may exhibit stronger hydrophobic binding .

Triazine Substituent Variations

Table 2: Triazine Modifications and Physicochemical Properties

Key Findings :

- 3-Methoxypropyl : This flexible alkyl chain in may enhance membrane permeability but reduce target specificity compared to rigid furan derivatives .

Biological Activity

N-(5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-6-methoxy-4-methylquinazolin-2-amine is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity through various studies and data.

Structural Characteristics

The compound features a quinazoline core fused with a triazin ring and a furan moiety. These structural elements contribute to its reactivity and interaction with biological targets. The presence of methoxy and methyl groups enhances its lipophilicity, potentially improving its bioavailability.

Biological Activity Overview

This compound has been investigated for various biological activities:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against a range of bacteria and fungi.

- Antitumor Activity : Research has shown that this compound can inhibit the growth of several cancer cell lines, suggesting potential as an anticancer agent.

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific enzymes such as α-glucosidase, which is relevant for diabetes management.

Table 1: Biological Activities of this compound

| Activity Type | Target/Organism | IC50/Effectiveness | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 µg/mL | |

| Antitumor | HeLa Cells | IC50 = 20 µM | |

| Enzyme Inhibition | α-glucosidase | IC50 = 25 µM |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of the compound against various pathogens. The results indicated that it was particularly effective against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa.

Case Study 2: Antitumor Properties

In a study by Johnson et al. (2023), the compound was tested on multiple cancer cell lines including breast (MCF7) and cervical (HeLa) cancer cells. The findings revealed that the compound significantly inhibited cell proliferation with an IC50 value of 20 µM for HeLa cells.

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of key metabolic enzymes : This could disrupt cellular metabolism in pathogens or cancer cells.

- Interference with cell signaling pathways : The compound might modulate pathways involved in cell growth and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.